trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid
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Overview
Description
Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid typically involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with acryloyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)acetic acid
- Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)butyric acid
- Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)valeric acid
Uniqueness
Trans-3-(4-Tert-butoxycarbonylaminocyclohexyl)propionic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its tert-butoxycarbonyl group provides stability and protection during synthetic processes, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYTBUDVLMXND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441172 |
Source
|
Record name | 3-{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204245-65-8 |
Source
|
Record name | 3-{4-[(tert-Butoxycarbonyl)amino]cyclohexyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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